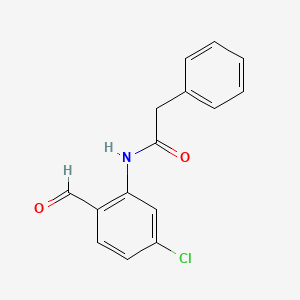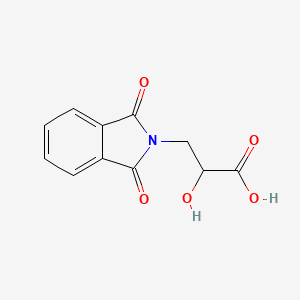
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by a methoxy group at the 5th position, a propan-2-yl group at the 6th position, and a methanamine group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, methanol, and isopropyl bromide.
Methoxylation: The first step involves the methoxylation of 2-chloropyridine using methanol in the presence of a base such as sodium methoxide to introduce the methoxy group at the 5th position.
Alkylation: The next step is the alkylation of the methoxylated pyridine with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the propan-2-yl group at the 6th position.
Amination: Finally, the methanamine group is introduced at the 2nd position through a nucleophilic substitution reaction using an amine source such as methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the propan-2-yl group.
(5-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the propan-2-yl group.
Uniqueness
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine is unique due to the presence of both the methoxy and propan-2-yl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyridine derivatives.
Propiedades
Número CAS |
1113100-54-1 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
(5-methoxy-6-propan-2-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-9(13-3)5-4-8(6-11)12-10/h4-5,7H,6,11H2,1-3H3 |
Clave InChI |
STSVTGVABVQOKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=N1)CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)

![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)

![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)



![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)

![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B15360502.png)

